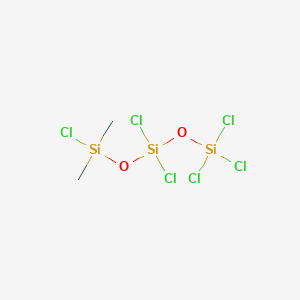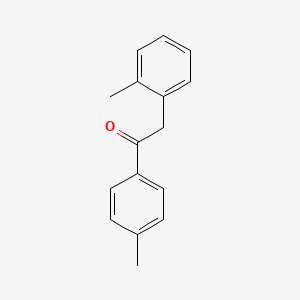
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is an organic compound with the molecular formula C20H20O2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six methyl groups and two ketone functionalities at the 9 and 10 positions of the phenanthrene ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,4,5,6,8-hexamethylphenanthrene.
Oxidation: The key step in the synthesis is the oxidation of 1,3,4,5,6,8-hexamethylphenanthrene to introduce the ketone functionalities at the 9 and 10 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,5,6,8-Hexamethylphenanthrene: Lacks the ketone functionalities.
Phenanthrene-9,10-dione: Lacks the methyl groups.
1,3,4,5,6,8-Hexamethyl-2,7-dimethylphenanthrene-9,10-dione: Contains additional methyl groups at the 2 and 7 positions.
Uniqueness
1,3,4,5,6,8-Hexamethylphenanthrene-9,10-dione is unique due to the presence of six methyl groups and two ketone functionalities, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets and enables its use in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
117745-51-4 |
|---|---|
Molekularformel |
C20H20O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1,3,4,5,6,8-hexamethylphenanthrene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-9-7-11(3)15-17(13(9)5)18-14(6)10(2)8-12(4)16(18)20(22)19(15)21/h7-8H,1-6H3 |
InChI-Schlüssel |
SSUQIHWRTKFJIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3C(=O)C2=O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)



![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)






